
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group. This compound is notable for its unique structure, which includes a cyclobutylidene group and a 2,4-dinitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of cyclobutanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process can be summarized as follows:
Cyclobutanone Reaction: Cyclobutanone is reacted with 2,4-dinitrophenylhydrazine in the presence of sulfuric acid.
Condensation Reaction: The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group of cyclobutanone, forming the hydrazone linkage.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of sensors and other analytical tools due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications. The presence of the dinitrophenyl group allows for specific interactions with biological molecules, potentially leading to its biological activities.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine can be compared with other similar compounds, such as:
1-Butylidene-2-(2,4-dinitrophenyl)hydrazine: This compound has a butylidene group instead of a cyclobutylidene group, leading to differences in reactivity and applications.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Similar in structure but with a butanylidene group, it exhibits different chemical properties and uses.
1,2-Bis(2,4-dinitrophenyl)hydrazine:
The uniqueness of this compound lies in its cyclobutylidene group, which imparts specific chemical properties and reactivity that are different from its analogs.
Eigenschaften
CAS-Nummer |
3349-70-0 |
|---|---|
Molekularformel |
C10H10N4O4 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
N-(cyclobutylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c15-13(16)8-4-5-9(10(6-8)14(17)18)12-11-7-2-1-3-7/h4-6,12H,1-3H2 |
InChI-Schlüssel |
HWUYWULBKFCTDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
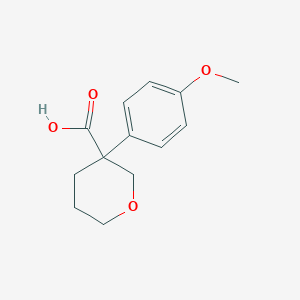

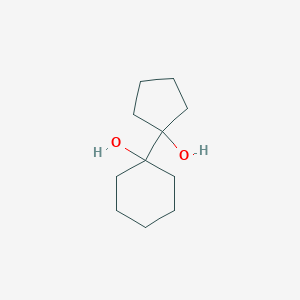

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)

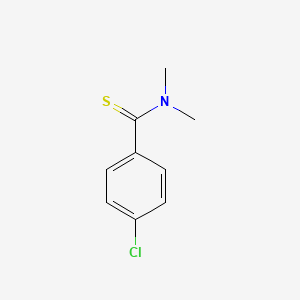
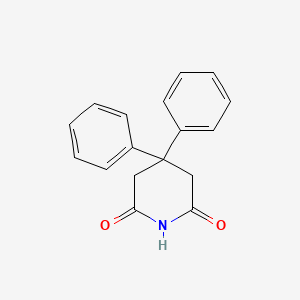
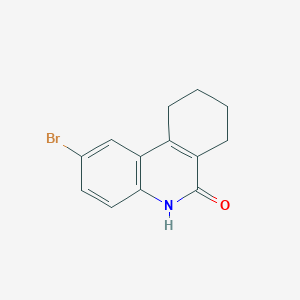

![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
